Scientific Field: Organic Chemistry
Summary of Application: N-Benzyl-4-bromo-2-methyl-benzamide is used in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines.
Methods of Application: The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl 4 ).
Scientific Field: Medical and Pharmaceutical Research
Summary of Application: N-Benzyl-4-bromo-2-methyl-benzamide (NBBA) has been found to have anti-inflammatory effects in lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs).
Methods of Application: The HGFs were incubated with NBBA (10 µg/ml) for 30 min before LPS (1 μg/ml) was added.
Results or Outcomes: NBBA exhibited an inhibitory effect on the production of IL-6 and PGE 2 in LPS-induced HGFs.
For instance, they are used in the pharmaceutical industry, with many drug molecules prepared by pharmaceutical companies attached to an amide group . They are also used in industries such as paper, plastic, and rubber, and in agricultural areas .
N-Benzyl-4-bromo-2-methyl-benzamide is a chemical compound characterized by its unique structure, which includes a benzyl group, a bromine atom, and a methyl-substituted benzamide moiety. This compound has garnered interest in various fields of research due to its potential applications in medicinal chemistry and material science. The molecular formula of N-benzyl-4-bromo-2-methyl-benzamide is , and it has a molecular weight of approximately 229.1 g/mol.
Common reagents for these reactions include palladium catalysts for coupling and reducing agents like lithium aluminum hydride for reductions.
Research indicates that N-benzyl-4-bromo-2-methyl-benzamide exhibits various biological activities. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug development. The presence of the bromine atom may enhance its biological activity by influencing the compound's interaction with biological targets.
The synthesis of N-benzyl-4-bromo-2-methyl-benzamide typically involves several steps:
This multi-step synthesis allows for the introduction of specific functional groups while maintaining high yields.
N-Benzyl-4-bromo-2-methyl-benzamide has several notable applications:
Interaction studies have shown that N-benzyl-4-bromo-2-methyl-benzamide can interact with various biological receptors and enzymes. These interactions are primarily facilitated by hydrogen bonding and π–π stacking due to its aromatic structure. Understanding these interactions is crucial for elucidating the compound's mechanism of action in biological systems.
Several compounds share structural similarities with N-benzyl-4-bromo-2-methyl-benzamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-Benzyl-4-chloro-2-methyl-benzamide | Chlorine instead of Bromine | Different reactivity profile |
| N-Benzyl-4-fluoro-2-methyl-benzamide | Fluorine substituent | Enhanced lipophilicity |
| N-Benzyl-4-nitro-2-methyl-benzamide | Nitro group addition | Potentially greater biological activity |
| N-Benzyl-3-bromo-2-methyl-benzamide | Bromine at meta position | Altered steric effects |
N-Benzyl-4-bromo-2-methyl-benzamide is unique due to its specific combination of a bromine atom at the para position and a methyl group on the benzene ring, which influences both its chemical reactivity and biological activity. This distinct positioning allows it to engage in selective reactions and interactions that may not be possible with other similar compounds.